N-(2-fluorophenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide
Description
N-(2-fluorophenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide is a structurally complex compound featuring a naphtho[1,8-ef][1,4]diazepine core fused with an acetamide moiety substituted at the 2-fluorophenyl position.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-(12-oxo-10,13-diazatricyclo[7.4.1.05,14]tetradeca-1,3,5(14),6,8-pentaen-11-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2/c21-13-7-1-2-8-14(13)23-18(25)11-17-20(26)24-16-10-4-6-12-5-3-9-15(22-17)19(12)16/h1-10,17,22H,11H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIQZMROORFMBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC2C(=O)NC3=CC=CC4=C3C(=CC=C4)N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a family of N-substituted naphtho[1,8-ef][1,4]diazepin-2-yl acetamides. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Observations:
This could improve interactions with polar biological targets. Steric Impact: The 2-fluorine substituent occupies a position ortho to the acetamide linkage, likely increasing steric hindrance compared to para-substituted analogs (e.g., 4-ethoxyphenyl). This may reduce rotational freedom and influence binding pocket compatibility.
Physicochemical Properties :
- The 3-methylphenyl analog (C₂₁H₁₉N₃O₂) has a lower molar mass (345.39 g/mol) and higher predicted pKa (14.20±0.40), suggesting reduced acidity and lower solubility in aqueous environments compared to the target compound .
- The 4-ethoxyphenyl analog (C₂₂H₂₁N₃O₃) shares a similar molar mass (375.42 g/mol) with the target compound, but the ethoxy group may improve lipophilicity, favoring membrane permeability .
Structural Flexibility and Conformation: N-Substituted acetamides often exhibit conformational variability due to rotation around the C–N bond. For the target compound, the 2-fluorophenyl group may enforce a planar amide conformation, promoting stable intermolecular interactions.
Broader Context of Acetamide Derivatives
These compounds often leverage chloro and alkoxy substituents for herbicidal activity, highlighting how electronic and steric modifications can tailor functionality. In contrast, the target compound’s naphthodiazepine core suggests a focus on biological targets (e.g., enzymes, receptors) rather than pesticidal use .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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